N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-4-1-11(2-5-13)14-10-25-18(20-14)21-17(22)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVHQYXHANVNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 6-Methyl-2,3-dihydro-1,4-benzodioxine
A common route involves oxidizing 6-methyl-2,3-dihydro-1,4-benzodioxine using potassium permanganate (KMnO₄) in acidic or neutral conditions:
$$
\text{6-Methyl-2,3-dihydro-1,4-benzodioxine} \xrightarrow[\text{H}2\text{O}, \Delta]{\text{KMnO}4} \text{2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid}
$$
Conditions :
Alternative Route: Carboxylation via Friedel-Crafts Acylation
Electrophilic substitution using chloroformate derivatives under Friedel-Crafts conditions provides regioselective carboxylation:
$$
\text{2,3-Dihydro-1,4-benzodioxine} \xrightarrow[\text{AlCl}3]{\text{ClCO}2\text{R}} \text{2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid}
$$
Optimization Notes :
Preparation of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most reliable approach for thiazole ring formation:
$$
\text{4-Chlorophenacyl Bromide} + \text{Thiourea} \xrightarrow[\text{EtOH}, \Delta]{} \text{4-(4-Chlorophenyl)-1,3-thiazol-2-amine}
$$
Procedure :
- Dissolve 4-chlorophenacyl bromide (1.0 equiv) and thiourea (1.2 equiv) in ethanol.
- Reflux at 80°C for 6–8 hours.
- Cool to room temperature, precipitate product with ice water.
- Purify via recrystallization (ethanol/water).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
Amide Coupling Strategies
Acid Chloride Route
Activation of the carboxylic acid to its acid chloride facilitates nucleophilic acyl substitution:
$$
\text{2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid} \xrightarrow[\text{SOCl}2]{} \text{Acid Chloride} \xrightarrow[\text{Et}3\text{N}, \text{DCM}]{\text{Thiazol-2-amine}} \text{Target Compound}
$$
Steps :
- Add thionyl chloride (2.5 equiv) to the carboxylic acid in dry DCM.
- Stir at room temperature for 2 hours, then evaporate excess SOCl₂.
- Dissolve the acid chloride in DCM, add thiazol-2-amine (1.1 equiv) and triethylamine (2.0 equiv).
- Stir overnight, wash with NaHCO₃, dry over MgSO₄, and concentrate.
Carbodiimide-Mediated Coupling
Using EDCl/HOBt improves yields and reduces racemization:
$$
\text{COOH} + \text{H}_2\text{N-Thiazole} \xrightarrow[\text{EDCl, HOBt}]{\text{DMF}} \text{Amide}
$$
Conditions :
Reaction Optimization and Troubleshooting
Solvent Selection
Temperature Control
Purification Techniques
- Silica gel chromatography : Use ethyl acetate/hexane (3:7) for benzodioxine intermediates.
- Recrystallization : Ethanol/water mixtures yield high-purity thiazole-2-amine.
Characterization and Analytical Data
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
- Neutralize acidic byproducts with aqueous NaHCO₃ before disposal.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the thiazole or benzodioxine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells . The thiazole ring and chlorophenyl group are critical for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Systems
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Key Difference : Bromine replaces chlorine at the para position of the phenyl ring.
- Impact: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the chloro derivative. No direct activity data are available, but brominated analogs often exhibit stronger binding to hydrophobic enzyme pockets .
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide
- Key Difference : Incorporates a sulfonamide linker and a dimethylphenyl group instead of a thiazole ring.
- Activity : Demonstrated potent antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) with low hemolytic activity (<10%) .
Heterocyclic Core Modifications
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
- Core Structure : Replaces benzodioxine with a triazole-thione system.
- Spectral Data : IR spectra confirmed tautomeric thione forms (νC=S at 1247–1255 cm⁻¹, absence of νS-H) .
- Synthetic Efficiency : Requires alkaline hydrolysis of hydrazinecarbothioamides, contrasting with the carboxamide coupling used for the target compound .
N-[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
- Key Difference: Adds a pyrrolidinone ring and acetamidophenyl group.
- Impact : The acetamido group may improve aqueous solubility but introduce metabolic liabilities (e.g., hydrolysis susceptibility) .
Computational and Crystallographic Analysis
- SHELX Refinement : Crystallographic data for analogs (e.g., triazoles) were refined using SHELXL, achieving R-factors < 0.05, ensuring accurate structural validation .
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by research findings and case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 439.9 g/mol. The compound features:
- Thiazole Ring : Known for its antimicrobial and anticancer properties.
- Benzodioxine Moiety : Often associated with neuroprotective effects.
- Chlorophenyl Group : Enhances electrophilic character and may influence biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the benzodioxine structure via cyclization techniques.
- Finalization through acylation to yield the carboxamide functional group.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. Research has shown that thiazole derivatives can effectively inhibit bacterial growth, particularly against Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group may enhance these effects through increased lipophilicity and interaction with microbial membranes.
Anticancer Potential
The thiazole and benzodioxine components are often linked to anticancer activities. Studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell proliferation . For instance, compounds similar to this compound have been shown to inhibit tumor growth in various in vitro models.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Compounds containing thiazole rings have been reported to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- In Vitro Studies : A study investigating the effects of thiazole derivatives on human cancer cell lines found that certain modifications significantly enhanced cytotoxicity. The presence of the chlorophenyl group was crucial for maximizing this effect .
- Animal Models : In vivo studies demonstrated that administration of similar benzodioxine derivatives resulted in reduced tumor size and improved survival rates in mice models of cancer .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring, Benzodioxine core | Antimicrobial, Anticancer |
| 5-Imino-2,5-dihydro-1H-pyrrol-3-ol | Pyrrole structure | Anti-inflammatory |
| 2-Amino-thiazole derivatives | Thiazole & amine groups | Anticancer |
Q & A
Basic: How can researchers optimize the synthetic yield of this compound while maintaining purity?
Methodological Answer:
Multi-step synthesis requires precise control of reaction parameters such as temperature, solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions), and stoichiometric ratios of intermediates. Purification techniques like column chromatography (using silica gel with gradients of ethyl acetate/hexane) or recrystallization (using ethanol or DCM/hexane mixtures) are critical for isolating high-purity products. Yield optimization can be achieved via iterative adjustments of catalyst loading (e.g., Pd catalysts for coupling reactions) and reaction time monitoring via TLC/HPLC .
Advanced: How do computational methods like quantum chemical calculations contribute to designing reactions for this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches to identify energy barriers in thiazole ring formation. Molecular dynamics simulations can model solvent effects on reaction kinetics. Experimental validation of computational predictions (e.g., NMR shifts vs. simulated spectra) creates a feedback loop to refine synthetic routes .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks to confirm the benzodioxine aromatic protons (δ 6.5–7.2 ppm) and thiazole C=S groups (δ 160–170 ppm in ¹³C).
- HRMS: Validate molecular weight (e.g., ESI+ for [M+H]+ ion).
- XRD: Resolve crystal packing and stereochemistry of the carboxamide moiety.
- IR: Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and NH bending modes .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions (e.g., cell line variability, serum content). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI for antimicrobial testing. Cross-validate results with orthogonal assays (e.g., fluorescence-based ATP assays vs. colony counting). Meta-analysis of raw data (e.g., dose-response curves) can identify outliers or confounding variables .
Advanced: What strategies are effective for studying multi-target interactions of this compound?
Methodological Answer:
- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities for targets like kinase domains or GPCRs.
- Proteomics: Use SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells.
- Network Pharmacology: Construct interaction maps (e.g., Cytoscape) to visualize polypharmacology effects. Validate via siRNA knockdown of predicted targets .
Basic: What statistical methods are used in experimental design for process optimization?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and catalyst concentration.
- Response Surface Methodology (RSM): Optimize reaction yield using central composite designs.
- ANOVA: Identify significant factors (p < 0.05) affecting purity or yield. Software tools like Minitab or JMP streamline analysis .
Advanced: How do substituent variations (e.g., halogenation) affect pharmacological activity?
Methodological Answer:
Introducing electron-withdrawing groups (e.g., Cl at the 4-position of the phenyl ring) enhances metabolic stability but may reduce solubility. SAR studies compare analogues (e.g., 4-Cl vs. 4-F substitution) via:
- LogP Measurements: Assess lipophilicity (HPLC-based methods).
- ADMET Predictions: Use QSAR models (e.g., SwissADME) to forecast bioavailability.
- In Vivo Efficacy: Test pharmacokinetics in rodent models for compounds with optimal LogD (2–3) .
Basic: How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH Adjustment: Prepare buffered solutions (pH 7.4 PBS) for carboxamide ionization.
- Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance aqueous dispersion. Validate solubility via nephelometry or UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
